HKSOX-1r

Description

The Evolving Landscape of Novel Chemical Entity Research in Chemical Biology.

The field of chemical biology is characterized by a continuous quest for novel chemical entities that can provide unprecedented insights into biological complexity. fishersci.ptfishersci.ptciteab.comfishersci.ptciteab.com Researchers leverage synthetic chemistry to create molecules with tailored properties, including specific reactivity, targeting capabilities, and reporting mechanisms. fishersci.ptfishersci.ca This includes the development of chemical probes, which are small molecules designed to interact with specific biological targets or indicators, often producing a detectable signal upon interaction. wikipedia.orgciteab.comfishersci.cauni.lu The utility of such probes spans various research areas, from understanding fundamental cellular mechanisms to identifying biomarkers for disease diagnosis and monitoring therapeutic responses. citeab.comuni.lu The drive for increased sensitivity, selectivity, and the ability to function in complex biological environments, including live cells and in vivo systems, pushes the boundaries of NCE research in chemical biology. citeab.comfishersci.cauni.lu

Strategic Importance of HKSOX-1r Investigation in Contemporary Chemical Biology.

Within this evolving landscape, the investigation of this compound holds strategic importance due to its specific utility as a fluorescent probe for the detection of the superoxide (B77818) anion radical (O₂•⁻). fishersci.caguidetopharmacology.orgnih.govnih.govnih.govnih.govnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com Superoxide is a primary reactive oxygen species (ROS) that plays a dual role in biological systems; it is involved in normal physiological processes such as cellular signaling and immune responses, but its overproduction is implicated in numerous pathological conditions, including inflammation, mitochondrial dysfunction, cardiovascular diseases, neurodegenerative disorders, and cancer. uni.lufishersci.caguidetopharmacology.orgnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com Accurate and sensitive detection of superoxide levels and localization within biological systems is therefore critical for understanding disease pathogenesis and evaluating therapeutic interventions. citeab.comuni.lumedchemexpress.com this compound, designed for enhanced cellular retention compared to its parent compound HKSOX-1, provides a valuable tool for researchers to monitor endogenous superoxide in live cells and in vivo, contributing significantly to the study of redox biology and oxidative stress-related diseases. fishersci.caguidetopharmacology.orgnih.govnih.govnih.govnih.govnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com

Foundational Literature and Current Research Gaps Pertaining to this compound.

The foundational literature for this compound stems from the development of a strategy for sensitive and selective O₂•⁻ detection utilizing the O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate (B1224126) group. fishersci.caguidetopharmacology.orgnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com this compound was synthesized as one of three novel fluorescent probes (along with HKSOX-1 and the mitochondria-targeted HKSOX-1m) based on this strategy, specifically modified with dimethyl iminodiacetate (B1231623) to enhance cellular uptake and retention. guidetopharmacology.orgnih.gov Studies have demonstrated that this compound exhibits excellent selectivity and sensitivity towards O₂•⁻ over a range of pH values and in the presence of other reactive species commonly found in cells. fishersci.caguidetopharmacology.orgnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com

Detailed research findings reported in the literature highlight the successful application of this compound in various cellular models, including human colon cancer cells (HCT116), mouse microglia (BV-2), and mouse macrophages (RAW264.7), for detecting superoxide in contexts such as inflammation and mitochondrial stress. uni.luguidetopharmacology.orgnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com Its utility has also been demonstrated in vivo through the visualization of superoxide in intact live zebrafish embryos. uni.luguidetopharmacology.orgnih.govnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com These studies often involve stimulating cells or organisms with agents known to induce superoxide production, such as Phorbol (B1677699) 12-myristate 13-acetate (PMA) or mitochondrial respiratory inhibitors like Antimycin A, and observing the resulting increase in this compound fluorescence. guidetopharmacology.orgnih.govresearchgate.net

Despite these advancements, potential research gaps remain. While this compound has proven effective in specific models, its application across a broader range of cell types, tissues, and disease models could further establish its versatility. More in-depth quantitative analyses in diverse biological contexts and direct comparisons with newer generations of superoxide probes could also refine its positioning as a research tool. Exploring its potential in more complex in vivo systems beyond zebrafish embryos and investigating the precise kinetics and localization of superoxide detection in various subcellular compartments in situ could provide deeper biological insights.

The mechanism of this compound's fluorescence turn-on relies on the O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate group. This reaction releases a highly fluorescent phenol (B47542) from a less fluorescent precursor. fishersci.caguidetopharmacology.orgnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com The design strategy ensures a ratiometric or turn-on fluorescence response, allowing for sensitive detection of changes in superoxide levels.

The reported research findings often include data illustrating the increase in fluorescence intensity upon exposure to superoxide-generating stimuli in cells. For example, studies have shown a significant increase in this compound fluorescence in RAW264.7 cells treated with Antimycin A, an inhibitor of mitochondrial respiration known to increase superoxide production. guidetopharmacology.orgresearchgate.net The probe's ability to detect superoxide induced by various mitochondrial respiratory inhibitors (rotenone, FCCP, malonic acid, and antimycin A) in different cell lines underscores its utility in studying mitochondrial redox status. guidetopharmacology.orgresearchgate.net

The following tables summarize key information about this compound and its related probes, as well as examples of its application:

| Probe Name | Modification for Targeting/Retention | Primary Application | Excitation/Emission (approx.) |

| HKSOX-1 | None | General Superoxide Detection | 509/534 nm fishersci.camedchemexpress.cnmedchemexpress.com |

| This compound | Coupled with dimethyl iminodiacetate | Enhanced Cellular Retention | Not explicitly stated, likely similar to HKSOX-1 |

| HKSOX-1m | Mitochondria-targeting moiety | Mitochondria-targeted Superoxide Detection | 509/534 nm |

Table 1: HKSOX Probe Series

| Cellular/In Vivo Model | Stimulus/Condition | Observed Outcome with this compound Fluorescence | Reference(s) |

| HCT116 cells | Mitochondrial Respiratory Inhibitors | Increased fluorescence indicating O₂•⁻ production | guidetopharmacology.orgresearchgate.net |

| BV-2 cells | Mitochondrial Respiratory Inhibitors | Increased fluorescence indicating O₂•⁻ production | guidetopharmacology.orgresearchgate.net |

| RAW264.7 cells | Inflammation, Mitochondrial Stress, Antimycin A, FCCP, Oligomycin (B223565) A | Robust detection of O₂•⁻ | uni.luguidetopharmacology.orgnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com |

| Zebrafish embryos | PMA, Antimycin A | Visualization of O₂•⁻ production in vivo | uni.luguidetopharmacology.orgnih.govnih.govresearchgate.netmedchemexpress.cnmedchemexpress.com |

Table 2: Examples of this compound Applications

The continued investigation and application of this compound and similar probes are essential for advancing our understanding of the intricate roles of superoxide in health and disease, and for facilitating the development of targeted therapies.

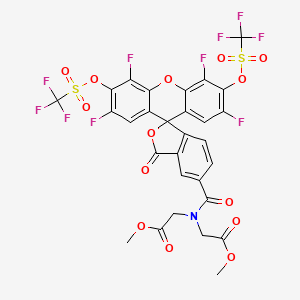

Structure

2D Structure

Properties

Molecular Formula |

C29H15F10NO14S2 |

|---|---|

Molecular Weight |

855.5 g/mol |

IUPAC Name |

methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate |

InChI |

InChI=1S/C29H15F10NO14S2/c1-49-17(41)8-40(9-18(42)50-2)25(43)10-3-4-12-11(5-10)26(44)52-27(12)13-6-15(30)23(53-55(45,46)28(34,35)36)19(32)21(13)51-22-14(27)7-16(31)24(20(22)33)54-56(47,48)29(37,38)39/h3-7H,8-9H2,1-2H3 |

InChI Key |

HWVQDLJPKJSMHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC2=O |

Origin of Product |

United States |

Elucidation of Hksox 1r S Mechanism of Biological Action

Defining the Primary Mode of Action of HKSOX-1r at the Molecular Level.

This compound operates based on a highly sensitive and selective detection strategy involving the O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate (B1224126) group. medchemexpress.comnih.govresearchgate.net This non-redox reaction yields a free phenol (B47542), which results in a turn-on fluorescence response. medchemexpress.comnih.govresearchgate.net The mechanism allows for selective detection of superoxide (B77818) without significant interference from cellular reductants like glutathione (B108866) or other reactive oxygen and nitrogen species (ROS/RNS) such as H₂O₂, •OH, ¹O₂, NO, ONOO⁻, ROO•, and TBHP, which are abundant in cellular environments. nih.govresearchgate.netresearchgate.net The reaction between HKSOX-1 and O₂•⁻ is reported to be rapid, completing within minutes and exhibiting a dramatic fluorescence increase. medchemexpress.com

The chemical structure of this compound incorporates a fluorescein-based scaffold modified with the superoxide-sensitive aryl trifluoromethanesulfonate group. nih.gov This design ensures that the probe's fluorescence is initially quenched or minimal in the absence of superoxide. Upon encountering O₂•⁻, the cleavage of the triflate group occurs, restoring or significantly enhancing the fluorescence of the fluorescein (B123965) moiety. medchemexpress.comnih.govresearchgate.net This turn-on mechanism provides a clear and quantifiable signal corresponding to the presence and levels of superoxide.

Comprehensive Molecular and Cellular Profiling of this compound Activity.

This compound has been extensively profiled for its activity and specificity in various molecular and cellular contexts. It demonstrates excellent selectivity and sensitivity towards O₂•⁻ across a broad range of pH values (2.2-8.8) and in the presence of strong oxidants and abundant reductants found in cells. nih.govresearchgate.netmedchemexpress.com

Studies have shown this compound's performance in detecting superoxide generated by different cellular processes. For instance, it has been used to detect O₂•⁻ induced by mitochondrial respiratory inhibitors such as rotenone (B1679576) (Complex I inhibitor), FCCP (uncoupler), malonic acid (Complex II inhibitor), and antimycin A (Complex III inhibitor) in various cell lines, including HCT116 human colon cancer cells, BV-2 mouse microglia, and RAW264.7 mouse macrophages. researchgate.net The probe exhibited a sensitive and rapid fluorescence response to these stimuli, with varying degrees of signal intensity depending on the inducer. researchgate.net

Quantitative profiling using techniques like flow cytometry (FACS) has further validated this compound's capabilities. In RAW264.7 cells, this compound showed outstanding sensitivity in detecting the fluorescence response to antimycin A challenge in a dose-dependent manner. acs.orgresearchgate.net This superoxide signal was effectively reduced by the general antioxidant N-acetylcysteine (NAC), confirming the specificity of the probe's response to ROS. acs.orgresearchgate.net Similar robust responses were observed when superoxide production was stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA), an oxidative burst stimulant. acs.orgresearchgate.net

The probe's performance has also been evaluated in the context of bacterial infection models. In J774A.1 macrophage cells stimulated with linoleic acid, this compound successfully visualized a superoxide burst, indicating its utility in studying ROS production during host-pathogen interactions. rsc.org

Table 1: this compound Fluorescence Response to Superoxide Inducers in RAW264.7 Cells

| Inducer | Concentration Range | Observation | Reference |

| Antimycin A | 50 nM to 10 μM | Dose-dependent fluorescence increase | acs.orgresearchgate.net |

| FCCP | 0.05 – 10 μM | Dose-dependent fluorescence increase | acs.orgresearchgate.net |

| Oligomycin (B223565) A | 0.05 – 10 μM | Dose-dependent fluorescence increase | acs.orgresearchgate.net |

| PMA | Various | Robust fluorescence response (oxidative burst) | acs.orgresearchgate.net |

| fMLP | 0.5 to 10 μM | Dose-dependent superoxide production | amazonaws.com |

| Cytochalasin D | 0.1 to 10 μM | Dose-dependent superoxide production | amazonaws.com |

Interrogation of this compound's Effects on Cellular Phenotypes and Processes.

This compound itself is designed as a molecular tool for detection and imaging, and its primary "effect" on cellular phenotypes and processes is the ability to report on the dynamics and localization of superoxide. It does not directly modulate cellular functions in the way a therapeutic compound might. Instead, its application allows researchers to interrogate the roles of superoxide in various cellular activities.

The probe's cellular retention properties make it suitable for live-cell imaging and studies over time. medchemexpress.comnih.gov this compound has been effectively employed in diverse assays, including confocal imaging, flow cytometry, and 96-well microplate assays, to investigate O₂•⁻ roles in specific cellular contexts. medchemexpress.comnih.govresearchgate.netacs.org

Studies utilizing this compound have contributed to understanding the involvement of superoxide in:

Inflammation: By detecting O₂•⁻ levels in cellular models of inflammation. medchemexpress.comnih.govresearchgate.net

Mitochondrial Stress: By visualizing superoxide production originating from mitochondrial respiration in response to inhibitors and uncouplers. medchemexpress.comnih.govresearchgate.netacs.org

Oxidative Burst: By quantifying the rapid production of superoxide in phagocytic cells stimulated with agents like PMA or fMLP. acs.orgresearchgate.netamazonaws.com

Host-Pathogen Interactions: By monitoring superoxide generation in macrophages during bacterial challenge. rsc.org

Furthermore, this compound has been successfully applied to visualize O₂•⁻ in intact live zebrafish embryos, highlighting its utility in in vivo studies and investigations into the roles of superoxide in developmental and physiological processes within a living organism. medchemexpress.comnih.govresearchgate.netacs.org These applications demonstrate how this compound facilitates the study of superoxide's impact on cellular and organismal phenotypes.

Table 2: Cellular Models and Techniques Used with this compound

| Cellular Model / Organism | Technique | Application Area | Reference |

| HCT116 cells | Confocal Imaging | Mitochondrial Stress (Superoxide) | researchgate.net |

| BV-2 cells | Confocal Imaging | Mitochondrial Stress (Superoxide) | researchgate.net |

| RAW264.7 cells | Confocal Imaging | Inflammation, Mitochondrial Stress, Oxidative Burst | researchgate.netacs.orgamazonaws.com |

| RAW264.7 cells | Flow Cytometry (FACS) | Quantitative Superoxide Detection | acs.orgresearchgate.net |

| RAW264.7 cells | 96-well microplate assay | Quantitative Superoxide Detection | acs.orgresearchgate.net |

| J774A.1 cells | Live Cell Imaging | Superoxide Production (e.g., during infection) | rsc.org |

| Zebrafish embryos | Confocal Imaging | In vivo Superoxide Visualization | medchemexpress.comnih.govresearchgate.netacs.org |

By providing a selective and sensitive means to detect superoxide, this compound serves as a valuable tool for researchers to investigate the complex involvement of this reactive oxygen species in a wide array of cellular and biological processes.

Identification and Validation of Hksox 1r S Molecular Targets

Methodologies for Direct Target Identification of HKSOX-1r.

While the concept of "direct target identification" in the context of small molecule probes often refers to identifying biomolecules that the probe binds to, for this compound, this primarily involves confirming its specific reactivity with superoxide (B77818). Methodologies employed in studies involving this compound often aim to understand the sources and localization of superoxide rather than identifying protein binding partners of the probe itself.

Proteomics-Based Approaches for this compound Target Discovery.

Proteomics-based approaches are powerful tools for identifying protein targets of small molecules, typically by using modified probes to capture interacting proteins followed by mass spectrometry analysis. While the provided search results mention "MS/MS based target approach was applied to ... This compound and HKSOX-1m probes for the detection of endoge-" nih.gov, the context suggests this may relate to studying endogenous substances or pathways influenced by superoxide rather than identifying proteins that directly bind to this compound. General proteomics approaches for target identification involve immobilizing small molecules to enrich binding proteins from cell lysates for subsequent identification by mass spectrometry medchemexpress.comnih.gov. However, specific studies detailing the use of this compound in such a manner to discover protein targets are not prominent in the provided literature. Proteomics is broadly applied in drug development for target identification and validation, as well as understanding mechanisms of action medchemexpress.com.

Genetic Interaction Screens for this compound Target Inference.

Genetic interaction screens can infer the function of a compound by identifying genetic modifications that enhance or suppress its phenotypic effects medchemexpress.com. In the context of this compound, which detects superoxide, genetic screens might involve manipulating genes related to superoxide production or metabolism to observe the impact on the fluorescent signal. For instance, studies might use inhibitors of enzymes like NADPH oxidase (NOX2) or mitochondrial respiration complexes, which are major sources of superoxide, to validate that the signal detected by this compound is indeed due to superoxide produced by these pathways nih.gov. While this approach can infer the involvement of certain pathways or proteins in superoxide generation, it does not directly identify a protein that this compound binds to. Genetic methods can also be used to identify therapeutic targets involved in pathological cellular function nih.gov.

Phenotypic Screening Follow-up Studies to Pinpoint this compound Targets.

Phenotypic screening involves identifying compounds that induce a desired cellular or organismal phenotype medchemexpress.comnih.gov. This compound has been effectively used in phenotypic assays to detect changes in superoxide levels in response to various stimuli or in different cellular states, such as inflammation and mitochondrial stress nih.gov. Follow-up studies from such screens, while utilizing this compound as a detection tool, would aim to pinpoint the cellular processes or sources responsible for the observed changes in superoxide levels, rather than identifying a protein target of this compound itself. These studies demonstrate the utility of this compound in investigating the role of O2•− in various physiological and pathological processes nih.gov.

Experimental Validation of this compound's Target Engagement.

Validation of this compound's "target engagement" primarily involves confirming its selective and sensitive reaction with superoxide within biological systems. This is crucial to ensure that the fluorescent signal accurately reflects the presence and levels of superoxide.

Biophysical Characterization of this compound-Target Interactions.

Biophysical techniques are employed to characterize the interactions between molecules, such as binding affinity and kinetics. For this compound, biophysical characterization focuses on its chemical reaction with superoxide and the resulting fluorescence properties. Studies have demonstrated the probe's rapid and sensitive fluorescence increase upon reaction with superoxide, as well as its stability under various cellular conditions nih.gov. The mechanism involves O2•−-mediated cleavage of a specific chemical group on the probe, leading to the release of a fluorescent molecule nih.gov. This chemical transformation, rather than a reversible binding event to a protein, is the core interaction characterized biophysically for this compound.

Functional Assays for Target Modulation by this compound

Functional assays employing this compound are primarily focused on the detection and quantification of endogenous superoxide levels in various cellular models and in vivo. These assays leverage this compound's selective reactivity with superoxide to provide a fluorescent readout proportional to the concentration of the radical. This compound has been robustly applied in multiple cellular models, including those related to inflammation and mitochondrial stress, utilizing techniques such as confocal imaging, flow cytometry (FACS), and 96-well microplate assays. nih.govacs.orgresearchgate.netmedchemexpress.comacs.orgrsc.orgresearchgate.net

Studies have demonstrated the utility of this compound in detecting superoxide production induced by various stimuli. For instance, mitochondrial respiratory inhibitors such as antimycin A, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), rotenone (B1679576), and oligomycin (B223565) A have been used to stimulate superoxide formation, which is subsequently detected by this compound in cell lines like HCT116 human colon cancer cells, BV-2 mouse microglia, and RAW264.7 mouse macrophages. acs.orgresearchgate.net The fluorescence response of this compound to these stimuli is dose-dependent. acs.orgresearchgate.net Oxidative burst stimulants like phorbol (B1677699) 12-myristate 13-acetate (PMA) also elicit a robust response detectable by this compound. acs.org

Quantitative analysis using flow cytometry has confirmed the potential of this compound in this platform. acs.org For example, in RAW264.7 cells treated with antimycin A, this compound showed outstanding sensitivity in its fluorescence response. acs.org The superoxide signal induced by antimycin A was effectively reduced by the general antioxidant N-acetylcysteine (NAC), further supporting that the detected signal is indeed due to superoxide. acs.org

Beyond cellular studies, this compound has been successfully applied to visualize superoxide in vivo, such as in intact live zebrafish embryos challenged with PMA or antimycin A. nih.govacs.orgresearchgate.netrsc.orgresearchgate.net This indicates the probe's ability to penetrate tissues and detect superoxide in a complex living organism. acs.org

The application of this compound in these functional assays provides a direct measure of superoxide levels under different physiological and pathological conditions, allowing researchers to investigate the role of this reactive oxygen species in various biological processes.

Table 1: Representative this compound Fluorescence Response to Superoxide Inducers in RAW264.7 Cells

| Inducer | Concentration | This compound Response (Relative Fluorescence Intensity) | Reference |

| Untreated | - | Baseline | acs.orgresearchgate.net |

| Antimycin A | 50 nM | Increased | acs.org |

| Antimycin A | 1 µM | Significantly Increased | acs.org |

| FCCP | 0.05-10 µM | Dose-dependent increase | acs.orgresearchgate.net |

| Oligomycin A | 0.05-10 µM | Dose-dependent increase | acs.orgresearchgate.net |

| PMA | - | Robust response | acs.org |

Note: Data is illustrative based on descriptions in the provided sources and may represent trends rather than precise numerical values unless specified.

Genetic Perturbation Studies to Confirm Target Relevance to this compound Activity

This compound functions as a chemical probe that reacts directly with superoxide anion radicals, leading to a change in its fluorescence properties. Its "activity" in this context is its ability to detect superoxide. Therefore, genetic perturbation studies are not typically employed to confirm the chemical reaction between this compound and superoxide. The selectivity and sensitivity of this compound towards superoxide are established through chemical characterization and validation against various reactive oxygen and nitrogen species and other biological molecules. nih.govresearchgate.netmedchemexpress.comacs.orgresearchgate.netapexbt.com

However, genetic perturbation studies are highly relevant in research utilizing this compound to understand the biological roles and sources of superoxide. By genetically altering pathways or enzymes involved in superoxide production (e.g., NADPH oxidase, mitochondrial electron transport chain components) or scavenging (e.g., superoxide dismutases), researchers can manipulate intracellular superoxide levels. This compound can then be used as a tool to measure the resulting changes in superoxide concentration, thereby confirming the involvement of the perturbed gene in superoxide homeostasis and validating superoxide as a relevant species in the biological process being studied. researchgate.netresearchgate.net

For example, genetic studies investigating the sources of superoxide production in specific cellular contexts, such as the contribution of NADPH oxidase versus mitochondria following NMDAr activation, can utilize probes like this compound to quantify superoxide levels after inhibiting or upregulating specific genes. researchgate.net Similarly, genetic models of diseases linked to oxidative stress can employ this compound to monitor altered superoxide levels resulting from the genetic modification. While these studies confirm the biological relevance of superoxide and the role of specific genes in its regulation, they reinforce the utility of this compound as a reliable superoxide indicator rather than validating the probe's chemical targeting mechanism itself.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Hksox 1r

Mapping the Structure-Activity Landscape of HKSOX-1r

Mapping the SAR landscape of this compound involves systematically modifying its three key structural components—the fluorophore, the superoxide-reactive trigger, and the cellular retention group—and observing the resultant changes in activity. The "activity" of such a probe encompasses several parameters, including selectivity for superoxide (B77818) over other reactive oxygen species (ROS), reaction kinetics, fluorescence quantum yield of the product, and cellular retention.

Fluorophore Core Modifications: The fluorescein (B123965) scaffold of this compound is crucial for its fluorescent properties. Modifications to this core can modulate its spectral properties and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can shift the excitation and emission wavelengths and affect the quantum yield. A hypothetical SAR exploration might involve the synthesis of analogues with different substituents on the xanthene ring.

| Modification on Fluorescein Core | Predicted Effect on Activity | Rationale |

|---|---|---|

| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Bathochromic shift (longer wavelength), potentially lower pKa of the resulting phenol (B47542) | Alters the electronic properties of the chromophore, which can enhance the reactivity of the trigger group. |

| Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Hypsochromic shift (shorter wavelength), potentially higher quantum yield | Increases the electron density of the fluorophore, which can enhance fluorescence intensity. |

| Increased conjugation | Red-shifted emission, potentially higher fluorescence intensity | Extending the π-system of the fluorophore generally leads to longer wavelength absorption and emission. researchgate.net |

Reactive Trigger Modifications: The aryl trifluoromethanesulfonate (B1224126) group is the lynchpin of this compound's superoxide-sensing mechanism. Its reactivity and selectivity are paramount. SAR studies would focus on altering the electronic nature of the aryl ring and the leaving group.

| Modification of Reactive Trigger | Predicted Effect on Activity | Rationale |

|---|---|---|

| Substituents on the aryl ring of the triflate | Modulation of reaction rate with superoxide | Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially accelerating the nucleophilic attack by superoxide. |

| Alternative sulfonate leaving groups (e.g., mesylate, tosylate) | Altered reactivity and selectivity | The leaving group's ability to depart influences the reaction kinetics. Triflate is an excellent leaving group, contributing to the probe's sensitivity. |

Cellular Retention Group Modifications: this compound is distinguished from HKSOX-1 by the inclusion of groups that enhance its retention within cells. This is often achieved by adding polar or charged moieties that prevent the molecule from readily crossing the cell membrane after initial entry.

| Modification of Cellular Retention Group | Predicted Effect on Activity | Rationale |

|---|---|---|

| Carboxylate groups | Increased cellular retention | The negative charge at physiological pH traps the molecule inside the cell. |

| Quaternary ammonium salts | Targeting of specific organelles (e.g., mitochondria) | The positive charge can lead to accumulation in organelles with a negative membrane potential. |

Computational Modeling for this compound SAR Elucidation

Computational modeling provides powerful tools to explore and understand the SAR of molecules like this compound, often guiding synthetic efforts and reducing the need for extensive empirical screening.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a particular biological activity. For this compound, the "activity" is its ability to react with superoxide. A ligand-based pharmacophore model could be developed from a set of known active and inactive analogues. The key features would likely include a nucleophile--accepting feature centered on the sulfonate group, hydrophobic regions corresponding to the aromatic rings, and potentially hydrogen bond acceptors/donors on the fluorophore. Such a model would be invaluable for virtual screening of compound libraries to identify novel scaffolds for superoxide probes.

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could predict the rate of reaction with superoxide based on calculated molecular descriptors.

A hypothetical QSAR study would involve:

Dataset Preparation: Synthesizing a series of this compound derivatives with varied substituents and measuring their reaction rates with superoxide.

Descriptor Calculation: For each derivative, calculating a range of molecular descriptors, such as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters.

Model Generation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build a predictive model. rsc.orgmdpi.comuv.es

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.

An example of a simplified, hypothetical QSAR equation might look like: log(k) = c₀ + c₁(σ) + c₂(logP) + c₃(MR) where k is the reaction rate, σ is the Hammett constant of a substituent, logP represents lipophilicity, MR is molar refractivity, and c₀-c₃ are regression coefficients.

Activity cliffs are pairs of structurally similar molecules that exhibit a large difference in activity. chemrxiv.org Identifying these in a dataset of this compound analogues is crucial for understanding SAR. For instance, a minor change, such as moving a substituent from the ortho to the para position on the aryl triflate ring, that results in a significant drop in reactivity would constitute an activity cliff. Analyzing such cliffs can reveal critical structural features for activity. The chemical space of this compound derivatives can be visualized by plotting molecular descriptors against each other, with activity represented by a third dimension, allowing for the identification of "hot spots" of high activity and regions of inactivity.

Rational Design and Directed Synthesis of this compound Derivatives for SAR Optimization

The insights gained from SAR and QSAR analyses form the basis for the rational design of new and improved this compound derivatives. acs.orgacs.orgfrontiersin.org For example, if QSAR modeling indicates that a more electron-deficient aryl triflate ring enhances reactivity, synthetic efforts can be directed towards incorporating strongly electron-withdrawing groups at key positions. Similarly, if SAR studies reveal that a particular substitution pattern on the fluorescein core leads to a desirable red-shift in emission, new derivatives can be synthesized to incorporate this feature. This iterative cycle of design, synthesis, and testing is fundamental to optimizing the performance of fluorescent probes for specific biological applications. acs.orgnih.gov

Impact of Hksox 1r on Cellular Signaling Pathways

Detailed Investigation of Specific Signaling Cascades and Components Affected by HKSOX-1r.

This compound serves as a valuable tool for the detailed investigation of specific signaling cascades that either produce or are affected by superoxide (B77818). By using this compound, researchers can monitor superoxide generation in response to the modulation of specific cellular components or pathways. For example, this compound has been successfully applied to detect mitochondrial respiratory inhibitor-induced superoxide formation in various cell lines, including HCT116, BV-2, and RAW264.7 cells. researchgate.netglpbio.com Inhibitors such as rotenone (B1679576) (Complex I), FCCP (uncoupler), malonic acid (Complex II), and antimycin A (Complex III) are known to affect mitochondrial electron transport and increase superoxide production. researchgate.net The sensitive and rapid detection of this superoxide increase by this compound directly links the activity of these mitochondrial components to superoxide generation within the context of cellular signaling related to energy metabolism and stress responses. researchgate.netglpbio.com Furthermore, this compound has been used to detect superoxide induced by PMA, a known activator of protein kinase C (PKC), which is involved in various signaling pathways, including those related to inflammation and oxidative burst in phagocytes. researchgate.net Quantitative measurements using flow cytometry and microplate assays with this compound provide detailed data on the extent and kinetics of superoxide production in these specific signaling contexts. researchgate.net

Data illustrating the relative fluorescence intensity detected by this compound in different cell lines treated with mitochondrial respiratory inhibitors are presented below, demonstrating the probe's utility in studying specific signaling components:

| Cell Line | Inhibitor | Concentration | Relative Fluorescence Intensity (Arbitrary Units) |

| HCT116 | Rotenone | 5 μM | High increase |

| HCT116 | FCCP | 5 μM | High increase |

| HCT116 | Malonic Acid | 500 μM | Moderate increase |

| HCT116 | Antimycin A | 5 μM | Very high increase |

| BV-2 | Antimycin A | 5 μM | Very high increase |

| RAW264.7 | Antimycin A | 5 μM | Very high increase |

Elucidating the Interplay of this compound with Protein-Protein Interaction Modulations.

While this compound is primarily a detection tool and not reported to directly modulate protein-protein interactions (PPIs), its ability to accurately report on superoxide levels is indirectly relevant to the study of PPI modulations. Superoxide and its downstream ROS can induce oxidative modifications on proteins, particularly on cysteine residues, which can significantly impact protein structure, function, and interactions. nih.gov For example, oxidative post-translational modifications (PTMs) of cysteine can regulate the activity of key proteins within signaling pathways by altering their ability to interact with other proteins. nih.gov By using this compound to detect and quantify superoxide bursts, researchers can correlate these events with conditions known or suspected to involve oxidative modulation of PPIs. This allows for the investigation of the temporal and spatial relationship between superoxide production and changes in protein interaction networks. Although this compound does not directly probe PPIs, its application provides crucial information about the cellular redox environment, which is a critical factor influencing protein interactions and downstream signaling events. The detection of superoxide with this compound can thus serve as an indicator for the potential occurrence of oxidative PPI modulations within specific cellular contexts.

Advanced Methodological and Computational Frameworks for Hksox 1r Research

Integration of Systems Chemical Biology Approaches for Holistic Analysis of HKSOX-1r

Systems chemical biology integrates chemical and biological approaches to study biological systems perturbed by small molecules like this compound in a holistic manner. This involves understanding how the probe interacts within the complex cellular environment and the resulting network-wide biological responses.

Network-Based Analysis of this compound-Induced Biological Responses

Network-based analysis can be applied to study the biological responses induced by this compound. This involves constructing and analyzing biological networks, such as protein-protein interaction networks or signaling pathways, to understand how the detection of superoxide (B77818) by this compound might impact cellular processes. Dynamic network biology, which incorporates temporal dimensions, can model how these networks evolve over time in response to this compound's activity. preprints.org While the provided search results highlight the application of this compound in detecting superoxide in various cellular models and in vivo medchemexpress.comresearchgate.netnih.govresearchgate.net, a detailed network analysis specifically focused on the downstream biological responses triggered by the detected superoxide, as facilitated by this compound, would involve mapping the affected pathways and interactions.

Cheminformatics and Bioinformatics Integration for this compound Data Sets

The integration of cheminformatics and bioinformatics is crucial for analyzing data generated from studies using this compound. Cheminformatics can be used to characterize the chemical properties of this compound and its derivatives, as well as to analyze libraries of related compounds. Bioinformatics, on the other hand, is essential for processing and interpreting biological data obtained from experiments, such as flow cytometry or imaging data, in the context of cellular pathways and processes. data.gov Combining these fields allows for correlating the chemical structure and reactivity of this compound with the observed biological outcomes, providing a more complete understanding of its mechanism and effects.

Computer-Aided Drug Design (CADD) Strategies Applied to this compound

While this compound is a probe rather than a drug, CADD strategies can be adapted to understand its interactions and potentially design improved probes or related molecules. CADD uses computational methodologies and modeling software to guide the design and analysis of molecules interacting with biological targets. symeres.comcriver.commdpi.com

Structure-Based Virtual Screening and De Novo Design for this compound Scaffolds

Structure-based virtual screening could theoretically be used to identify potential binding sites for this compound or its reactive product within biological targets that are affected by superoxide. europa.eunih.govresearchgate.netswri.org This involves screening libraries of compounds (or even fragments of this compound) against the 3D structure of a target protein. De novo design approaches could be employed to design novel probe scaffolds with enhanced properties, such as improved selectivity, sensitivity, or cellular retention, based on the structural information of known probes like this compound and its interaction mechanisms. europa.eunih.gov

Molecular Docking and Dynamics Simulations to Elucidate this compound Binding Modes

Molecular docking simulations can predict the likely binding orientation and affinity of this compound or its reactive form with potential biological interaction partners, such as enzymes involved in redox signaling or proteins affected by oxidative stress. curtin.edu.aunih.govnih.govnih.govresearchgate.net Molecular dynamics simulations can further explore the stability of these interactions over time, providing insights into the dynamic behavior of the complex and refining the understanding of binding modes. curtin.edu.aunih.govnih.govnih.govresearchgate.net These simulations can help elucidate how this compound interacts with its target superoxide and potentially with other cellular components.

Computational Prediction of this compound's Selectivity and Potential Off-Target Interactions

Computational methods can be used to predict the selectivity of this compound towards superoxide over other reactive species, as well as to identify potential off-target interactions with other biological molecules. nih.govbiorxiv.orgplos.orgplos.org This involves using algorithms that analyze the chemical structure of this compound and compare it against databases of known ligands and their targets to predict potential interactions. nih.govbiorxiv.orgplos.org Predicting off-target interactions is crucial for understanding any potential unintended effects of the probe and ensuring the specificity of superoxide detection in complex biological environments. nih.govplos.org

Utilization of Advanced In Vitro Model Systems for this compound Investigations.

The application of advanced in vitro models, including three-dimensional (3D) cell cultures, microphysiological systems (organ-on-a-chip), and multi-cell type co-culture models, offers significant advantages for studying cellular responses and biochemical processes. These systems provide more physiologically relevant environments, allowing for a better understanding of compound behavior and cellular interactions compared to standard 2D monocultures. This compound, as a probe for superoxide, is a valuable tool in these systems to monitor oxidative stress and redox signaling in complex cellular architectures and interactions. researchgate.netmedchemexpress.cnnih.gov

Development and Application of Three-Dimensional (3D) Cell Culture Models for this compound.

Three-dimensional cell culture models, such as spheroids and organoids, provide a more in vivo-like environment for cells, featuring cell-cell interactions and gradients of nutrients and oxygen that are absent in 2D cultures. This compound has been indicated for use in 2D/3D cell culture, suggesting its applicability in these complex structures. nih.gov The ability of this compound to detect endogenous superoxide makes it suitable for investigating oxidative stress within the context of 3D architecture, where oxygen gradients can significantly influence cellular metabolism and reactive oxygen species production. While specific detailed studies focusing on the development of 3D models solely for this compound characterization are not extensively documented, the probe's utility in detecting superoxide in cellular models, including those potentially configured in 3D, is established. researchgate.netmedchemexpress.cn For instance, studies utilizing related probes like HKSOX-1m in 2D cultures within research that also employs 3D models highlight the increasing integration of ROS probes in advanced culture systems.

Microphysiological Systems (Organ-on-a-Chip) for this compound Response Assessment.

Microphysiological systems, often referred to as organ-on-a-chip, represent a significant advancement in in vitro modeling by mimicking the functional units of organs and tissues. These systems incorporate microfluidics to simulate blood flow and can integrate multiple cell types and mechanical forces, providing a highly controlled and physiologically relevant environment. While direct detailed research on the application of this compound specifically within organ-on-a-chip systems was not prominently found in the search results, the nature of this compound as a superoxide probe makes it a potentially valuable tool for such platforms. Monitoring superoxide levels in real-time within the dynamic and complex microenvironments of organ-on-a-chip systems could provide critical data on tissue-level redox homeostasis, disease modeling, and responses to various stimuli in a more predictive manner than simpler models. The development of advanced biosensing systems, including those based on 3D cell culture, underscores the potential for integrating probes like this compound into sophisticated microphysiological platforms for in situ detection of biomarkers like superoxide.

Multi-Cell Type Co-culture Models for Complex Biological Effects of this compound.

Multi-cell type co-culture models involve the simultaneous culture of different cell populations, allowing for the study of cell-cell interactions and their influence on cellular behavior and responses. These models are crucial for understanding complex biological processes that involve communication and interaction between various cell types, such as in the immune response, tissue development, or disease progression. This compound has been applied to detect superoxide in multiple cellular models, including different cell lines like HCT116, BV-2, and RAW264.7 cells. researchgate.netmedchemexpress.cn This demonstrates its applicability across various cell types, a prerequisite for use in co-culture systems. By utilizing this compound in co-culture models, researchers can investigate how interactions between different cell types influence superoxide production and signaling, providing insights into the complex interplay of redox events in a more physiologically relevant context than monocultures. Studies using this compound in different cell lines to detect superoxide induced by mitochondrial inhibitors exemplify the type of findings that can be extended to co-culture scenarios to understand how these responses differ or are modulated by the presence of other cell types. researchgate.netmedchemexpress.cn

Detailed research findings using this compound in cellular models have demonstrated its sensitivity and selectivity for superoxide detection. For example, this compound was used to detect mitochondrial respiratory inhibitor-induced O2•− formation in various cell lines. Quantitative analysis showed significant increases in relative fluorescence intensity upon treatment with inhibitors such as rotenone (B1679576), FCCP, malonic acid, and antimycin A in cell lines like HCT116, BV-2, and RAW264.7. researchgate.netmedchemexpress.cn These findings, typically obtained using techniques like confocal imaging and 96-well microplate fluorometry, highlight the probe's effectiveness in monitoring changes in intracellular superoxide levels within cellular models. researchgate.netmedchemexpress.cn

Emerging Perspectives and Future Trajectories in Hksox 1r Research

Leveraging Artificial Intelligence and Machine Learning for HKSOX-1r Discovery and Optimization

While the application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming various scientific disciplines, including drug discovery and chemical optimization, specific research detailing the direct use of AI or ML in the discovery or optimization of this compound is not prominently featured in the available literature researchgate.net. However, the broader context of probe development and oxidative stress research suggests potential avenues for the future application of these technologies. AI and ML algorithms could potentially be employed in the de novo design of novel O₂•⁻ sensing scaffolds with improved properties, predicting probe-superoxide reactivity based on structural features, or optimizing the synthesis pathways for probes like this compound. Furthermore, machine learning could aid in the analysis of complex biological imaging data generated using this compound, potentially enabling automated identification of cellular superoxide (B77818) hotspots or the correlation of superoxide dynamics with specific cellular events or disease markers. The optimization of related probes, such as radiopharmaceuticals for ROS detection, is an ongoing area of research where computational methods could play a role mdpi.com. Although direct applications to this compound are not yet widely reported, the increasing integration of AI/ML in chemical and biological research suggests this could be a promising future direction.

Innovative Experimental Technologies for Deeper this compound Characterization

This compound has been successfully integrated with several innovative experimental technologies to facilitate the deeper characterization of superoxide production in diverse biological systems researchgate.netnih.govacs.org. Confocal microscopy has been a key technique, allowing for high-resolution spatial imaging of superoxide distribution within live cells researchgate.netacs.org. This enables researchers to visualize the localization of O₂•⁻ generation, such as in mitochondria following exposure to respiratory inhibitors researchgate.netacs.org.

Flow cytometry (FACS) provides a quantitative platform for assessing superoxide levels across large cell populations researchgate.netacs.org. This technology allows for statistically robust analysis of changes in superoxide production in response to various stimuli or treatments, as demonstrated by dose-dependent fluorescence responses in cell cultures acs.org. The integration of this compound with FACS allows for rapid and high-throughput analysis of superoxide levels, complementing the spatial information obtained from imaging techniques acs.org.

Furthermore, 96-well microplate assays have been utilized for quantitative fluorometric measurements with this compound, offering a high-throughput method for screening and quantifying superoxide production in multiple samples simultaneously researchgate.netacs.org. This is particularly useful for studies involving numerous conditions or compounds that might influence superoxide levels acs.org.

Research has shown this compound's applicability in detecting mitochondrial respiratory inhibitor-induced O₂•⁻ formation in various cell lines, including HCT116 human colon cancer cells, BV-2 mouse microglia, and RAW264.7 mouse macrophages researchgate.netacs.org. The probe successfully reported fluorescence responses in these cell types upon treatment with inhibitors like rotenone (B1679576), FCCP, malonic acid, and antimycin A, with varying intensities depending on the inhibitor researchgate.net.

The quantitative capabilities of this compound have been demonstrated in flow cytometry experiments. For example, in RAW264.7 cells treated with antimycin A, this compound showed a concentration-dependent fluorescence increase, which was effectively reduced by the antioxidant N-acetylcysteine (NAC) acs.org.

Beyond these established methods, future characterization could potentially leverage technologies such as two-photon excitation microscopy (TPEF) for deeper tissue penetration and reduced phototoxicity, which has been explored with other sulfonyl-based probes snmjournals.org. While not directly applied to this compound in the available literature, the development of radiolabeled analogs for nuclear medicine imaging techniques like PET or SPECT represents another avenue for in vivo characterization of superoxide distribution with higher sensitivity and translational potential mdpi.com.

Here is a summary of experimental findings using this compound in various cell types and conditions:

| Cell Type | Inducing Agent | Observed Effect (this compound Fluorescence) | Reference |

| HCT116 human colon cancer | Mitochondrial Inhibitors | Increased (varying intensity) | researchgate.netacs.org |

| BV-2 mouse microglia | Mitochondrial Inhibitors | Increased (varying intensity) | researchgate.netacs.org |

| RAW264.7 mouse macrophages | Mitochondrial Inhibitors | Increased (varying intensity) | researchgate.netacs.org |

| RAW264.7 mouse macrophages | Antimycin A | Dose-dependent increase | acs.org |

| RAW264.7 mouse macrophages | PMA (oxidative burst) | Robust response | acs.org |

| Zebrafish embryos (in vivo) | Not specified | Visualization of O₂•⁻ | researchgate.netnih.govacs.org |

Identification of Novel Biological Contexts and Disease Areas for this compound Exploration

The ability of this compound to sensitively and selectively detect O₂•⁻ positions it as a valuable tool for exploring its role in a wide range of biological contexts and disease areas researchgate.netnih.govacs.org. Superoxide is a fundamental reactive oxygen species involved in diverse physiological and pathological processes nih.govmdpi.com.

Initial research has successfully applied this compound to study superoxide dynamics in cellular models of inflammation and mitochondrial stress researchgate.netnih.govacs.orgresearchgate.net. These are areas where dysregulated superoxide production is known to play a significant role. The probe's utility in visualizing O₂•⁻ in intact live zebrafish embryos also demonstrates its potential for studying oxidative stress in developmental biology and disease modeling in a whole-organism context researchgate.netnih.govacs.orgsnmjournals.org.

Beyond inflammation and mitochondrial dysfunction, the involvement of oxidative stress, including superoxide, is implicated in numerous other disease states. Neuropsychiatric disorders, such as neuroinflammation and schizophrenia, are emerging areas where oxidative stress is recognized as a contributing factor researchgate.net. This compound could be instrumental in investigating the specific role of superoxide in the pathogenesis of these conditions and evaluating the efficacy of potential therapeutic interventions targeting oxidative stress pathways researchgate.net.

The probe's sensitivity makes it suitable for exploring contexts where superoxide levels might be subtle or transient, such as in cellular signaling pathways where O₂•⁻ acts as a signaling molecule rather than solely a mediator of damage nih.govresearchgate.net. Investigating the precise spatial and temporal dynamics of superoxide in these signaling networks represents a promising avenue for future research using this compound.

Furthermore, given the broad involvement of oxidative stress in cardiovascular diseases, metabolic disorders, and cancer, this compound could be applied to gain a deeper understanding of superoxide's contribution to these complex conditions. Its ability to function in live cells and in vivo models makes it particularly valuable for translational research aimed at identifying new therapeutic targets or biomarkers related to superoxide dysregulation. The exploration of novel biological contexts and disease areas using this compound is expected to continue to uncover the multifaceted roles of superoxide in health and disease.

Q & A

Q. What are the key methodological considerations when using HKSOX-1r to detect cytosolic superoxide in macrophage studies?

this compound is a fluorescent probe optimized for cytosolic superoxide detection. Key considerations include:

- Probe concentration and incubation time : Use 1 µM this compound with 30-minute incubation at 37°C under 5% CO₂ to ensure cellular uptake and minimal background noise .

- Imaging settings : Confocal microscopy with 514 nm excitation and 527–559 nm emission filters to capture fluorescence signals .

- Controls : Include positive controls (e.g., antimycin A for mitochondrial superoxide) and negative controls (untreated cells) to validate specificity .

Q. How should researchers design dose-response experiments using this compound to assess superoxide induction by compounds like linoleic acid (LA)?

- Dose gradients : Test LA concentrations ranging from 2.5 mM to 50 mM to establish a dynamic response curve .

- Time-course analysis : Measure fluorescence at intervals (e.g., 15, 30, 60 minutes) to capture transient ROS bursts .

- Statistical validation : Use unpaired t-tests to compare treatment groups, ensuring p-values <0.05 for significance .

Q. What experimental controls are necessary to confirm this compound specificity for cytosolic superoxide?

- Pharmacological inhibitors : Co-treat with NADPH oxidase inhibitors (e.g., DPI) to rule out non-mitochondrial ROS sources .

- Probe cross-comparison : Compare signals with mitochondrial-targeted probes (e.g., HKSOX-1m) or general ROS probes (e.g., H2DCFDA) to isolate cytosolic superoxide .

- Genetic knockdowns : Use siRNA targeting ROS-producing enzymes (e.g., PERK) to validate signal reduction .

Advanced Research Questions

Q. How can this compound staining protocols be optimized to minimize background noise in live-cell imaging?

- Background reduction : Pre-incubate cells in HBSS buffer with 0.6 mM L-arginine and 0.01% chloramphenicol to stabilize probe fluorescence .

- Photobleaching mitigation : Limit laser exposure during imaging and use single-photosection acquisition to preserve signal integrity .

- Signal normalization : Quantify fluorescence relative to untreated controls using software like Axiovision or ImageJ .

Q. How do dynamic ranges of this compound compare with H2DCFDA in flow cytometry assays?

- Sensitivity : this compound shows higher specificity for superoxide, while H2DCFDA detects broader ROS species, leading to potential false positives .

- Quantitative analysis : Flow cytometry data from this compound (e.g., 68.9% expression in controls vs. 0% under Romidepsin) provide clearer dose-response trends compared to H2DCFDA’s overlapping signals .

- Linearity : this compound exhibits a linear response up to 50 mM LA, whereas H2DCFDA saturates at lower concentrations due to non-specific oxidation .

Q. What synergistic approaches combine this compound with genetic knockdowns to study ROS signaling pathways?

- Co-treatment with siRNA : Knockdown of IRE1α or PERK enhances this compound signal resolution by reducing compensatory ROS pathways .

- Multi-probe imaging : Combine this compound with organelle-specific probes (e.g., MitoTracker) to map superoxide subcellular origins .

- Mechanistic validation : Use Western blotting (e.g., LC3B-II, PERK) to correlate ROS levels with autophagy or ER stress markers .

Q. What are common pitfalls in interpreting this compound data, and how can they be addressed?

- Autofluorescence interference : Pre-screen cells for endogenous fluorescence using unstained controls .

- Probe cross-reactivity : Validate this compound signals with competing antioxidants (e.g., N-acetylcysteine) to confirm superoxide specificity .

- Temporal resolution : Use real-time imaging to capture rapid ROS fluctuations, as static measurements may miss transient peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.